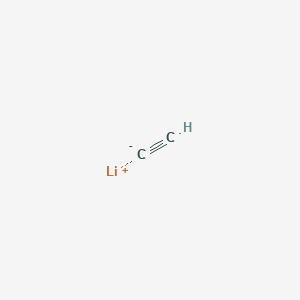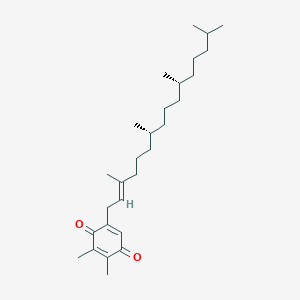
4-Phenylbutanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Building Blocks
4-Phenylbutanamide is used as a chemical building block in life science research . It is a high-quality compound provided by specialist distributors serving life science .
Anti-Cancer Agent
4-Phenylbutanamide has been studied for its potential as an anti-cancer agent . Specifically, a derivative of Phenyl Butyric Acid, N-(4-chlorophenyl)-4-phenylbutanamide, has been found to inhibit HDAC6, an enzyme involved in several types of cancer such as lymphoma, leukemia, ovarian cancer, etc .
Anti-Proliferative Activity
The same derivative, N-(4-chlorophenyl)-4-phenylbutanamide, has shown anti-proliferative activity on cervix cancer and leukemia cells . This suggests that 4-Phenylbutanamide and its derivatives could be used in the development of new treatments for these types of cancer .
HDAC6 Inhibitor
4-Phenylbutanamide and its derivatives have been found to inhibit Histone deacetylase 6 (HDAC6), an enzyme involved in the epigenetic regulation of genes in cancer . This makes it a potential target for the development of new cancer therapies .
Drug Design
4-Phenylbutanamide and its derivatives have been used in drug design . Through in silico methods, a set of Phenyl butyric acid derivatives with possible HDAC6 inhibitory activity were designed .
Biological Evaluation
4-Phenylbutanamide and its derivatives have been subjected to biological evaluation . The compound named B-R2B was synthesized, characterized, and biologically tested . The HDAC6 fluorometric drug discovery kit Fluor-de-Lys was used to determine the HDAC6 human inhibitory activity (IC50 value) of B-R2B compound .
Propiedades
IUPAC Name |
4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWUMPXISBPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294735 | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutanamide | |
CAS RN |
1199-98-0 | |
| Record name | 1199-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that certain 4-Phenylbutanamide derivatives, specifically those incorporating a benzothiazinone moiety, demonstrate potent inhibitory activity against both the adenosine A2A receptor (A2AAR) and monoamine oxidase B (MAO-B). [] This dual inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. Blocking A2AARs can help modulate dopamine release, while inhibiting MAO-B can prevent dopamine breakdown, both potentially contributing to improved motor function. []
A: 4-Phenylbutanamide (IIb) is structurally similar to the anticonvulsant molecule 4-hydroxy-4-phenylhexanamide (I). []
A: Studies exploring the SAR of 4-Phenylbutanamide derivatives, specifically in the context of A2AAR and MAO-B inhibition, highlight the importance of substituents. For instance, large substituents at the 2-position of benzothiazinones, such as methoxycinnamoylamino or phenylbutyrylamino residues, contribute to high affinity and selectivity for A2AARs. [] Conversely, smaller substituents at the same position, like a 3-chlorophenoxy group, appear to favor MAO-B inhibition. [] This suggests that subtle structural modifications can significantly alter the target selectivity and overall pharmacological activity of 4-Phenylbutanamide derivatives.
A: While specific information on 4-Phenylbutanamide's inherent stability is limited within the provided literature, researchers have successfully synthesized and evaluated various derivatives. [, , , , ] This suggests that appropriate synthetic strategies and potentially specific formulation approaches can be employed to handle and utilize this compound.
A: While not explicitly mentioned for 4-Phenylbutanamide itself, various analytical techniques are frequently used to characterize and study similar compounds. These include spectroscopic methods like FTIR, 1H NMR, 13C NMR, and 119Sn NMR, which provide valuable information about the structure and bonding within the molecule. [] Additionally, techniques like GC-MS are valuable for identifying and quantifying aroma components in complex mixtures, such as those found in pineapple fruits. []
A: Yes, computational chemistry has played a significant role in understanding the interactions of 4-Phenylbutanamide derivatives with their targets. Molecular docking studies, for example, have been employed to investigate the binding modes of these compounds within the active site of HDAC6, providing insights into their potential as inhibitors. [] Additionally, molecular dynamics simulations, often coupled with methods like MMGBSA, offer a dynamic view of these interactions, shedding light on the stability of the formed complexes and the key residues involved in binding. []
ANone: The provided literature excerpts do not contain specific data on the toxicity profile of 4-Phenylbutanamide. It's crucial to acknowledge that any potential therapeutic application would necessitate a thorough toxicological evaluation. This would involve assessing acute and chronic toxicity in preclinical models, identifying potential target organs, and determining safe dosing ranges.
A: While a detailed historical account is absent from the provided literature, research on 4-Phenylbutanamide and its derivatives appears to be an evolving field. Initial interest stemmed from its structural similarity to known anticonvulsant compounds. [] Subsequent investigations have explored its potential in diverse therapeutic areas, including anticancer [] and neuroprotective applications, [] highlighting its versatility as a scaffold for drug discovery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



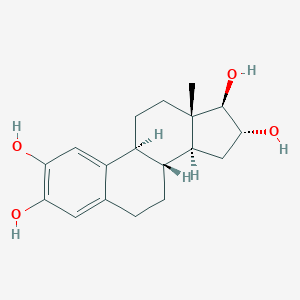




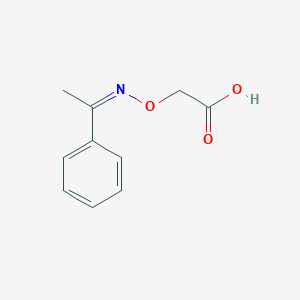

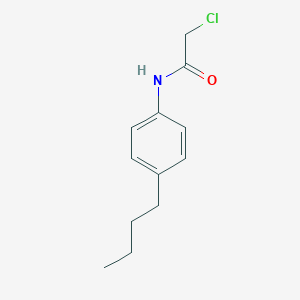
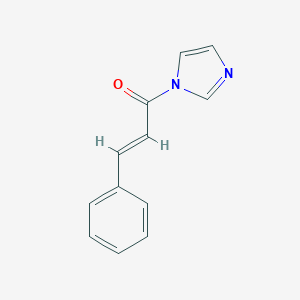


![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
